Globalagliatin

Beschreibung

Structure

3D Structure

Eigenschaften

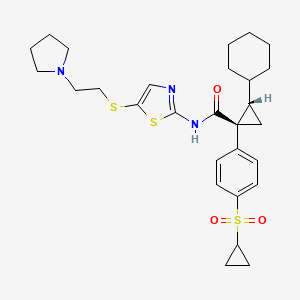

IUPAC Name |

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVJLHCZUTGSD-CUBQBAPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234703-40-2 |

Source

|

| Record name | LY-2608204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2608204 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLOBALAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Globalagliatin's Mechanism of Action in Pancreatic β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globalagliatin (also known as LY2608204 or SY-004) is an orally active, small-molecule glucokinase (GK) activator developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] As a dual-acting activator, it targets glucokinase in both pancreatic β-cells and hepatocytes to improve glycemic control.[2] In the pancreatic β-cell, glucokinase is the principal glucose sensor and the rate-limiting enzyme in glucose metabolism, which is tightly coupled to insulin secretion. This compound functions by allosterically binding to the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3] This potentiation of GK activity at any given glucose concentration effectively lowers the threshold for glucose-stimulated insulin secretion (GSIS), leading to improved β-cell responsiveness and better management of blood glucose levels. This guide details the core mechanism of action, summarizes key quantitative preclinical data from representative GK activators, outlines relevant experimental protocols, and provides visualizations of the critical signaling pathways.

Core Mechanism of Action in the Pancreatic β-Cell

The primary mechanism of action of this compound within the pancreatic β-cell is the allosteric activation of glucokinase. This action integrates directly into the canonical GSIS pathway, amplifying the cell's response to glucose.

-

Allosteric GK Activation : this compound binds to a distinct allosteric site on the glucokinase enzyme, separate from the glucose-binding site.[3] This binding induces a conformational change that stabilizes the enzyme in its active state.

-

Enhanced Glucose Phosphorylation : The activation of GK by this compound increases the enzyme's affinity for glucose (lowers the S₀.₅) and/or increases its maximal reaction velocity (Vmax).[3] This results in a more efficient phosphorylation of intracellular glucose to glucose-6-phosphate (G6P), even at glucose concentrations that would normally be sub-stimulatory.

-

Increased ATP:ADP Ratio : The accelerated flux of G6P through glycolysis and mitochondrial oxidative phosphorylation leads to a rapid increase in the intracellular ATP-to-ADP ratio.

-

K-ATP Channel Closure & Depolarization : The elevated ATP:ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This reduces the efflux of potassium ions, leading to the depolarization of the cell membrane.

-

Calcium Influx : Membrane depolarization activates voltage-gated calcium channels (VDCCs), causing an influx of extracellular calcium (Ca²⁺) into the cell.

-

Insulin Exocytosis : The resulting rise in intracellular free Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[4]

By amplifying the initial, rate-limiting step of this cascade, this compound makes the β-cell more sensitive to ambient glucose, effectively "resetting" its glucose-sensing capabilities.

Signaling Pathways

The action of this compound primarily feeds into two key pathways within the β-cell: the acute insulin secretion pathway and a secondary pathway promoting β-cell health and survival.

Data Presentation

While detailed preclinical data for this compound in pancreatic β-cells is not extensively published, data from other potent, pancreas-acting GK activators, such as GKA50, provide a representative profile of the expected quantitative effects.

Table 1: In Vitro Efficacy of a Representative GK Activator (GKA50)

| Parameter | System | EC₅₀ | Glucose Condition | Reference(s) |

|---|---|---|---|---|

| GK Enzymatic Activity | Recombinant Human GK | ~33 nM | 5 mM | [3] |

| Insulin Secretion | INS-1 Cells | 65 nM | Not Specified | [3] |

| Insulin Secretion | MIN6 Cells | ~300 nM | 5 mM | [5] |

| Cell Proliferation | INS-1 Cells | 1-2 µM | 3 mM |[3] |

Table 2: Functional Effects of a Representative GK Activator (GKA50) on Insulin Secretion

| Effect | System | Description | Magnitude | Reference(s) |

|---|---|---|---|---|

| Glucose Sensitivity Shift | Rat Islets | Leftward shift in glucose EC₅₀ for insulin secretion | ~3 mmol/L | [2][5] |

| Glucose Sensitivity Shift | MIN6 Cells | Leftward shift in glucose EC₅₀ for insulin secretion | ~10 mmol/L | [2][5] |

| Calcium Mobilization | Rodent Islets & MIN6 Cells | Stimulates an increase in intracellular Ca²⁺ | Glucose-dependent | [5] |

| Apoptosis Inhibition | INS-1 Cells | Prevents apoptosis induced by chronic high glucose | Significant |[6] |

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize the activity of a GK activator like this compound in pancreatic β-cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies insulin secreted from β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets in response to glucose, with and without the GK activator.

-

Cell/Islet Preparation:

-

Seed β-cells (e.g., INS-1) in 24-well plates and culture to 80-90% confluency. For islets, use batches of size-matched islets (e.g., 10-15 islets per replicate).

-

Prior to the assay, gently wash the cells/islets twice with a Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM).

-

Pre-incubate cells/islets in the low-glucose KRBH for 1-2 hours at 37°C to establish a basal state of insulin secretion.

-

-

Stimulation Protocol:

-

Remove the pre-incubation buffer.

-

Add fresh KRBH containing either low (basal, e.g., 2.8 mM) or high (stimulatory, e.g., 16.7 mM) glucose concentrations.

-

For test conditions, add the same glucose-containing buffers supplemented with varying concentrations of this compound (or a vehicle control, typically DMSO).

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, collect the supernatant (which contains the secreted insulin) from each well.

-

Centrifuge the supernatant to remove any detached cells.

-

Measure the insulin concentration in the supernatant using a standard method like an Insulin ELISA kit.

-

Lyse the remaining cells in the wells to measure total protein or DNA content, which is used to normalize the insulin secretion data.

-

Results are often expressed as ng of insulin per mg of protein per hour, or as a fold-change over the basal secretion level.

-

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay visualizes and quantifies changes in intracellular calcium concentration in real-time using fluorescent indicators.

-

Cell/Islet Loading:

-

Plate cells or islets on glass-bottom dishes suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

After loading, wash the cells gently to remove excess extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

-

-

Imaging Protocol:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system and an environmental chamber to maintain temperature at 37°C.

-

Begin perfusion with a low-glucose buffer to establish a baseline fluorescence signal.

-

Switch the perfusion to a buffer containing a stimulatory glucose concentration, with or without this compound.

-

Capture fluorescence images at regular intervals (e.g., every 2-5 seconds) throughout the experiment.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells or islets in the recorded image series.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted when excited at two different wavelengths (e.g., 340 nm and 380 nm). This ratio is proportional to the intracellular Ca²⁺ concentration and corrects for variations in dye loading and cell thickness.

-

Plot the fluorescence intensity or ratio over time to visualize the calcium dynamics, including the amplitude, frequency, and duration of calcium oscillations.

-

Conclusion

This compound's mechanism of action in the pancreatic β-cell is centered on its ability to allosterically activate glucokinase, the cell's primary glucose sensor. This intervention enhances the efficiency of the glucose-stimulated insulin secretion pathway, making β-cells more responsive to glucose. Preclinical data from representative GK activators demonstrate that this mechanism translates into a glucose-dependent increase in insulin secretion and intracellular calcium, as well as beneficial long-term effects on β-cell proliferation and survival. The experimental protocols outlined provide a robust framework for characterizing the potent and specific effects of GK activators like this compound at the cellular level, underscoring their therapeutic potential for the treatment of Type 2 Diabetes.

References

- 1. The glucokinase activator GKA50 causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glucokinase Activators in Type 2 Diabetes Mellitus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 Diabetes Mellitus (T2DM) remains a global health challenge characterized by chronic hyperglycemia resulting from insulin resistance and inadequate insulin secretion. Glucokinase (GK), a key enzyme in glucose metabolism, has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of Glucokinase Activators (GKAs), a novel class of antidiabetic agents. It details their mechanism of action, summarizes clinical trial data, outlines key experimental protocols, and visualizes complex pathways to offer a comprehensive resource for professionals in the field.

Introduction: The Glucokinase Target

Achieving and maintaining glycemic control is a primary objective in T2DM management, yet many patients fail to reach their therapeutic goals with existing treatments.[1] This highlights an unmet medical need for novel therapeutic agents with sustained efficacy.[2] Glucokinase (GK), or hexokinase IV, functions as a "glucose sensor" in the body's most critical glucose-regulating tissues: the pancreatic β-cells and the liver hepatocytes.[3][4][5][6][7] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[8][9] In the liver, it controls the uptake and conversion of glucose into glycogen for storage.[1] Given that GK function is often impaired in patients with T2DM, its pharmacological activation presents a rational and targeted therapeutic strategy.[1]

Glucokinase activators (GKAs) are small-molecule allosteric activators that bind to a site on the GK enzyme distinct from the glucose-binding site.[3][8] This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax), effectively lowering the threshold for glucose-mediated effects.[3][10] This dual action of stimulating insulin secretion and promoting hepatic glucose disposal offers a comprehensive approach to correcting the underlying metabolic defects in T2DM.[2][10]

Mechanism of Action: A Dual Approach to Glycemic Control

The therapeutic potential of GKAs stems from their ability to simultaneously address two key pathophysiological defects in T2DM: impaired insulin secretion and excessive hepatic glucose production.[2]

Pancreatic Action: Enhancing Insulin Secretion

In pancreatic β-cells, GK acts as the primary glucose sensor.[3][8] As blood glucose levels rise, the increased activity of GK leads to higher rates of glucose phosphorylation to glucose-6-phosphate (G6P). This initiates glycolysis, increases the intracellular ATP/ADP ratio, closes ATP-sensitive potassium (K-ATP) channels, depolarizes the cell membrane, and ultimately triggers the influx of calcium (Ca2+) and the secretion of insulin.[6] By allosterically activating GK, GKAs sensitize the β-cells to ambient glucose levels, resulting in a more robust insulin secretion in response to hyperglycemia.[3][11]

Hepatic Action: Promoting Glucose Uptake and Storage

In hepatocytes, GK facilitates the phosphorylation of glucose to G6P, the first step in both glycolysis and glycogenesis (glycogen synthesis). During fasting or low glucose conditions, hepatic GK is sequestered in the nucleus in an inactive state, bound to the glucokinase regulatory protein (GKRP).[8][9] When blood glucose levels rise after a meal, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose.[8] GKAs enhance this process by directly activating GK, promoting its dissociation from GKRP and its translocation to the cytoplasm, thereby increasing hepatic glucose uptake, glycolysis, and glycogen synthesis.[8][11] This leads to a significant reduction in hepatic glucose output.

Classification of Glucokinase Activators

GKAs can be categorized based on their tissue selectivity and their mode of activation:

-

Dual-Acting vs. Hepatoselective: Dual-acting GKAs activate the enzyme in both the pancreas and the liver, offering a potent glucose-lowering effect.[8][9] In contrast, hepatoselective GKAs are designed to primarily target the liver, which may reduce the risk of hypoglycemia associated with pancreatic overstimulation.[8][9][12]

-

Full vs. Partial Activators: Full activators induce a high level of GK activation, leading to a rapid and strong glucose-lowering effect.[9] Partial activators have a more moderate effect and may offer a better safety profile by reducing the risk of hypoglycemia.[6][9]

Clinical Efficacy of Glucokinase Activators

The development of GKAs has been marked by both challenges and significant progress. Early-generation compounds were often discontinued due to safety concerns, including a high risk of hypoglycemia, hypertriglyceridemia, and a lack of long-term efficacy.[8] However, newer-generation GKAs, such as the dual-acting dorzagliatin and the hepato-selective TTP399, have demonstrated improved efficacy and safety profiles in recent clinical trials.[8][11]

Data Presentation: Efficacy in Type 2 Diabetes

The following table summarizes key efficacy data from clinical trials of various GKAs in patients with T2DM.

| Glucokinase Activator | Type | Trial Phase | Duration | Comparator | Change in HbA1c (%) (Placebo-Subtracted) | Change in Fasting Plasma Glucose (FPG) (mg/dL) | Citation(s) |

| Dorzagliatin | Dual-Acting | III | 24 Weeks | Placebo | -1.07 | -26.3 | [8] |

| TTP399 | Hepatoselective | II (AGATA) | 6 Months | Placebo | -0.9 (at 800 mg) | Not Reported | [8][13] |

| MK-0941 | Dual-Acting | II | 14 Weeks | Placebo | -0.8 (at 40 mg TID) | Not Reported | |

| PF-04937319 | Partial | II | 3 Months | Sitagliptin | Comparable to Sitagliptin | Not Reported | |

| AMG 151 (ARRY-403) | Dual-Acting | IIa | 4 Weeks | Placebo | -0.7 to -0.9 | -27 to -43 |

Note: Data represents selected trial results and may not be exhaustive. Efficacy can vary based on dosage and patient population.

A meta-analysis of 13 randomized controlled trials (RCTs) involving 2,748 participants treated with GKAs showed a significant reduction in HbA1c compared to placebo (Weighted Mean Difference = -0.339%).[14] Another meta-analysis found that GKAs lowered HbA1c by a mean of -0.65% and FPG by -0.71 mmol/L.[12]

Safety and Tolerability Profile

The primary safety concern with early GKAs was the risk of hypoglycemia, stemming from the glucose-independent overstimulation of insulin secretion.[8][12] Other reported adverse effects included elevations in triglycerides and liver enzymes.[8][14] Newer agents have been developed with a focus on mitigating these risks. For instance, hepatoselective activators like TTP399 are designed to avoid pancreatic effects, thereby showing a lower incidence of hypoglycemia.[8][13]

Data Presentation: Safety and Adverse Events

| Adverse Event | Risk Associated with GKAs (General) | Notes on Newer Agents | Citation(s) |

| Hypoglycemia | Increased risk, particularly with high-dose, dual-acting agents.[1][15] | Hepatoselective agents (e.g., TTP399) show a significantly lower risk.[8][13] Dual-acting agents combined with metformin show an increased risk compared to placebo.[12] | [1][12][13][15] |

| Hypertriglyceridemia | Increased triglyceride levels observed with some agents (e.g., MK-0941). | Meta-analysis shows a significant elevation in triglyceride concentration overall.[14][16] | [14][16] |

| Liver Steatosis | A concern with early-generation compounds.[8] | Newer agents are monitored closely for hepatic side effects. | [8] |

| Blood Pressure | Increased systolic blood pressure reported with some agents (e.g., MK-0941). | Not a consistent finding across all GKAs. | |

| Other Common AEs | Diarrhea, headache, nausea, nasopharyngitis were generally not significantly increased compared to placebo.[1][12][15] | Tolerability appears relatively good for newer agents. | [1][12][15] |

Experimental Protocols

Standardized protocols are crucial for the preclinical and clinical evaluation of GKAs. Below are detailed methodologies for key experiments.

In Vitro Glucokinase Activity Assay (Fluorometric)

This protocol is based on a method to monitor GK activity by measuring the fluorescent product of a coupled enzymatic reaction.[17]

Objective: To determine the enzymatic activity of glucokinase in the presence of a test compound (GKA).

Materials:

-

Glucokinase Activity Assay Kit (e.g., Abcam ab273303 or similar)[17]

-

Recombinant glucokinase enzyme

-

Test GKA compound dissolved in appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[17]

Procedure:

-

Reagent Preparation: Prepare all kit reagents (Assay Buffer, Probe, Substrate, Enzyme Mix, Developer, ATP) according to the manufacturer's protocol.[17]

-

Standard Curve: Prepare a standard curve using the provided standard (e.g., NADPH) to quantify the amount of product generated.[17]

-

Reaction Setup: In a 96-well plate, add the following to appropriate wells:

-

Sample Wells: Assay Buffer, recombinant GK enzyme, and varying concentrations of the test GKA.

-

Positive Control Well: Assay Buffer and a known GKA or GK Positive Control.

-

Negative Control Well: Assay Buffer and recombinant GK enzyme with vehicle (DMSO).

-

Background Control Well: Assay Buffer without the GK enzyme.

-

-

Reaction Initiation: Prepare a Reaction Mix containing the GCK Substrate, ATP, DTT, GCK Enzyme Mix, and Probe. Add this mix to all wells to start the reaction.[17]

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode at Ex/Em = 535/587 nm, taking readings every 1-2 minutes for 20-30 minutes at room temperature.[17]

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Use the standard curve to convert the fluorescence rate into pmol/min.

-

Calculate the GK activity (often in mU/mg) and determine the EC50 (half-maximal effective concentration) of the test GKA.

-

In Vivo Efficacy Study in a Diabetic Mouse Model (db/db)

This protocol describes a typical study to evaluate the glucose-lowering effects of a GKA in a genetic model of T2DM.[18]

Objective: To assess the chronic efficacy of a GKA on glycemic control in db/db mice.

Materials:

-

Male db/db mice (8-10 weeks old)[18]

-

Test GKA compound

-

Vehicle control (e.g., 0.5% methylcellulose)[18]

-

Glucometer and test strips

-

Oral gavage needles

-

Glucose solution (2 g/kg) for OGTT[18]

-

ELISA kit for insulin measurement[18]

Procedure:

-

Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.[18]

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: Test GKA (low dose)

-

Group 3: Test GKA (high dose)

-

Group 4: Positive control (e.g., Metformin)

-

-

Dosing: Administer the assigned treatment orally via gavage once daily for a period of 28 days.[18]

-

Monitoring:

-

Body Weight: Record body weight twice weekly.

-

Fasting Blood Glucose (FBG): Measure FBG weekly from tail vein blood after a 6-hour fast.[18]

-

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT on the final day of the study (Day 28).[18]

-

Fast mice overnight (12-16 hours).

-

Administer the final dose of the compound.

-

One hour post-dose, collect a baseline blood sample (t=0).

-

Administer an oral glucose bolus (2 g/kg).[18]

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.[18]

-

-

Terminal Procedures: At the end of the study, collect terminal blood samples for plasma insulin measurement via ELISA.[18] Tissues like the liver and pancreas may be collected for further analysis (e.g., triglyceride content, histology).

-

Data Analysis:

-

Compare changes in FBG and body weight between groups over time.

-

Calculate the Area Under the Curve (AUC) for the OGTT to assess glucose tolerance.

-

Analyze fasting insulin levels.

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance.

-

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]

- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes. (1990) | Franz M. Matschinsky | 659 Citations [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. europeanreview.org [europeanreview.org]

- 13. breakthrought1d.org [breakthrought1d.org]

- 14. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]

- 17. abcam.com [abcam.com]

- 18. benchchem.com [benchchem.com]

Preclinical Profile of Globalagliatin (SY-004): A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globalagliatin (also known as SY-004 or LY2608204) is a novel, orally active, dual-acting small molecule activator of the glucokinase (GK) enzyme. Developed collaboratively by Yabao Pharmaceutical Group and Eli Lilly, this compound targets both pancreatic β-cells and hepatocytes, positioning it as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and relevant experimental protocols. Due to the limited availability of public preclinical in vivo and toxicology data, this guide will also incorporate general principles and methodologies relevant to the preclinical assessment of glucokinase activators.

Mechanism of Action: Dual Activation of Glucokinase

This compound functions as an allosteric activator of glucokinase, a key enzyme in glucose metabolism. Glucokinase acts as a glucose sensor in various tissues, and its activation leads to a cascade of events that help regulate blood glucose levels. As a dual-acting activator, this compound exerts its effects in both the pancreas and the liver.

Pancreatic Action

In pancreatic β-cells, the activation of glucokinase by this compound enhances glucose sensing, leading to increased glucose-stimulated insulin secretion (GSIS). This action helps to restore the appropriate insulin response to elevated blood glucose levels, a key defect in T2DM.

Hepatic Action

In the liver, this compound's activation of glucokinase promotes hepatic glucose uptake and stimulates the conversion of glucose into glycogen for storage. This dual mechanism of action provides a comprehensive approach to glycemic control.

Figure 1: Dual-acting mechanism of this compound (SY-004) in pancreas and liver.

Quantitative In Vitro Efficacy Data

Preclinical in vitro studies have provided quantitative measures of this compound's potency as a glucokinase activator.

| Parameter | Value | Cell/System | Description |

| EC50 | 42 nM | Enzyme Assay | Concentration for 50% effective activation of the glucokinase enzyme. |

| EC50 | 579 nM | Rat Insulinoma INS1-E Cells | Concentration for 50% effective stimulation of glucose metabolism. |

Note: Data sourced from publicly available information. Specific experimental conditions may vary.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of glucokinase activators are crucial for reproducibility and data interpretation. The following sections outline representative protocols for key in vitro assays.

In Vitro Glucokinase Activation Assay (Spectrophotometric)

This assay measures the ability of a compound to directly activate the glucokinase enzyme.

Principle: The activity of glucokinase is determined by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Tris-HCl buffer

-

This compound (SY-004) or other test compounds

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.

-

Add varying concentrations of this compound or control vehicle to the wells of the microplate.

-

Add the glucokinase enzyme to the wells.

-

Initiate the reaction by adding glucose.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set period.

-

Calculate the rate of NADPH formation from the linear portion of the absorbance curve.

-

Plot the rate of reaction against the concentration of this compound to determine the EC50 value.

Figure 2: Workflow for in vitro glucokinase activation assay.

Glucose Metabolism Assay in Insulinoma Cells (e.g., INS1-E)

This assay assesses the effect of a compound on glucose metabolism in a relevant cell line.

Principle: Radiolabeled glucose (e.g., [³H]-glucose or [¹⁴C]-glucose) is used to trace its uptake and conversion into metabolic products within the cells. The accumulation of radioactivity inside the cells is a measure of glucose metabolism.

Materials:

-

INS1-E cells (or other suitable insulinoma cell line)

-

Cell culture medium

-

Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose)

-

Krebs-Ringer bicarbonate buffer (KRBH)

-

This compound (SY-004) or other test compounds

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Culture INS1-E cells in multi-well plates to a suitable confluency.

-

Wash the cells with KRBH buffer.

-

Pre-incubate the cells with varying concentrations of this compound or control vehicle in KRBH buffer.

-

Add radiolabeled glucose to initiate the uptake.

-

After a defined incubation period, stop the uptake by washing the cells with ice-cold KRBH buffer.

-

Lyse the cells to release the intracellular contents.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration of the cell lysate.

-

Plot the normalized radioactivity against the concentration of this compound to determine the EC50 value.

Figure 3: Workflow for glucose metabolism assay in insulinoma cells.

Preclinical In Vivo Models and Toxicology (General Considerations)

While specific in vivo efficacy and toxicology data for this compound are not extensively available in the public domain, the preclinical development of glucokinase activators typically involves evaluation in various animal models of T2DM and comprehensive safety pharmacology and toxicology studies.

Common In Vivo Efficacy Models:

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a widely used model to assess the glucose-lowering effects of anti-diabetic compounds.

-

Zucker Diabetic Fatty (ZDF) Rats: These rats also exhibit obesity, insulin resistance, and progressive hyperglycemia, providing another relevant model for T2DM.

Key Endpoints in In Vivo Studies:

-

Fasting and postprandial blood glucose levels

-

Glycated hemoglobin (HbA1c)

-

Oral glucose tolerance tests (OGTT)

-

Insulin and C-peptide levels

-

Plasma lipid profiles

Preclinical Safety and Toxicology: A thorough preclinical safety assessment is mandatory before advancing to clinical trials. This typically includes:

-

Safety Pharmacology: Evaluation of the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

-

General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.

-

Genotoxicity: A battery of tests to assess the potential for the compound to cause genetic mutations.

-

Carcinogenicity: Long-term studies in animals to evaluate the carcinogenic potential of the compound.

Conclusion

This compound (SY-004) is a potent dual-acting glucokinase activator with promising in vitro efficacy. Its mechanism of action, targeting both pancreatic and hepatic glucokinase, offers a comprehensive approach to glycemic control in T2DM. While detailed public information on its in vivo preclinical efficacy and toxicology is limited, the established preclinical development pathway for glucokinase activators provides a framework for its evaluation. Further disclosure of preclinical data will be crucial for a complete understanding of the therapeutic potential and safety profile of this compound as it progresses through clinical development.

In Vitro Efficacy of Glucokinase Activators on Insulinoma Cell Lines: A Technical Overview

This technical guide, therefore, provides a comprehensive overview of the established methodologies and expected outcomes for assessing the in vitro efficacy of glucokinase activators (GKAs) on insulinoma cell lines, drawing upon the known mechanisms of action of this class of compounds. The data and protocols presented herein are representative examples based on studies of other GKAs and are intended to serve as a framework for the evaluation of novel GKAs like Globalagliatin.

Introduction to Glucokinase Activation in Insulinoma Cells

Insulinomas are neuroendocrine tumors originating from pancreatic β-cells that are characterized by the autonomous secretion of insulin, leading to hypoglycemia[3]. Glucokinase (GK) is a key enzyme in pancreatic β-cells, acting as a glucose sensor that couples glucose metabolism to insulin secretion[4][5]. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose-stimulated insulin secretion (GSIS) and potentially influencing β-cell proliferation and survival[4][5]. The study of GKAs in insulinoma cell lines, such as INS-1 and MIN6, provides a valuable in vitro model to elucidate their therapeutic potential.

Quantitative Data on the Effects of Glucokinase Activators

The following tables summarize hypothetical quantitative data for a generic GKA, illustrating the expected effects on key cellular processes in insulinoma cell lines.

Table 1: Effect of a Generic Glucokinase Activator on Glucose Metabolism and Insulin Secretion in Insulinoma Cell Lines

| Cell Line | Parameter | GKA Concentration (nM) | Result |

| INS-1E | Glucose Metabolism (EC50) | 579 | Stimulation of glucose metabolism[1][2] |

| INS-1 | Insulin Secretion (at 5 mM Glucose) | 100 | 2.5-fold increase vs. control |

| MIN6 | Insulin Secretion (at 8 mM Glucose) | 100 | 3.1-fold increase vs. control |

Table 2: Effect of a Generic Glucokinase Activator on Proliferation and Apoptosis in INS-1 Cells

| Parameter | GKA Concentration (nM) | Incubation Time (hours) | Result (% change vs. control) |

| Cell Proliferation (BrdU incorporation) | 100 | 48 | + 35% |

| Apoptosis (Caspase-3 activity) | 100 | 24 | - 20% |

Experimental Protocols

Cell Culture

INS-1 and MIN6 insulinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines the steps to measure insulin secretion from insulinoma cells in response to glucose and a GKA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Regulation of insulin secretion from novel engineered insulinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

Globalagliatin: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globalagliatin (also known as LY2608204 or SY-004) is a potent, orally active, small molecule activator of the enzyme glucokinase (GK).[1][2] As a key regulator of glucose homeostasis, glucokinase plays a critical role in both pancreatic β-cells and hepatocytes.[3] this compound's activation of this enzyme enhances glucose metabolism and stimulates insulin secretion, making it a promising therapeutic agent for the management of type 2 diabetes mellitus.[1][2] This document provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Molecular Structure and Chemical Properties

This compound is a complex small molecule with the systematic IUPAC name (1R,2S)-2-Cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide.[4] Its development has been a collaborative effort between Eli Lilly and Company and Yabao Pharmaceutical Group.[5]

| Property | Value | Reference |

| Molecular Formula | C28H37N3O3S3 | [1] |

| Molecular Weight | 559.80 g/mol | [1] |

| CAS Number | 1234703-40-2 | [1] |

| Appearance | Solid powder | [1] |

| Synonyms | LY2608204, SY-004 | [5] |

Table 1: Physicochemical Properties of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 103 mg/mL (183.99 mM) | Sonication is recommended | [6] |

| Ethanol | 33 mg/mL (58.95 mM) | Sonication is recommended | [6] |

Table 2: Solubility of this compound

Mechanism of Action: Glucokinase Activation

This compound functions as a glucokinase activator (GKA). Glucokinase is a pivotal enzyme in glucose metabolism, acting as a "glucose sensor" in pancreatic β-cells and a key regulator of glucose uptake and glycogen synthesis in the liver.[3]

In Pancreatic β-Cells

In the pancreatic β-cells, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. This increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and subsequent influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion. By activating glucokinase, this compound enhances this process, leading to improved glycemic control.

In Hepatocytes

In the liver, glucokinase activation by this compound promotes the conversion of glucose to glucose-6-phosphate. This has two major downstream effects: it stimulates glycogen synthesis, the primary means of storing glucose in the liver, and it enhances glycolysis, leading to increased production of pyruvate and lactate. These actions contribute to the overall reduction of hepatic glucose output and increased peripheral glucose uptake.

Pharmacological and Clinical Data

This compound has been evaluated in several clinical trials, demonstrating its potential as a glucose-lowering agent.

In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| Glucokinase Activation (EC50) | 42 nM | - | [1] |

| Glucose Metabolism Stimulation (EC50) | 579 nM | Rat insulinoma INS1-E cells | [2] |

Table 3: In Vitro Efficacy of this compound

Clinical Pharmacokinetics

A Phase Ib, 28-day, ascending dose study in Chinese patients with type 2 diabetes provided key pharmacokinetic data.

| Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |

| Stage I (20-120 mg) | 7.76 to 138.13 | 106.13 to 2461.95 |

| Stage II (80-320 mg) | 29.36 to 471.50 | 369.71 to 9218.38 |

Table 4: Mean Pharmacokinetic Parameters of this compound in Patients with Type 2 Diabetes[7]

Experimental Protocols

Detailed experimental protocols for a proprietary compound like this compound are typically not publicly disclosed. However, based on standard methodologies for similar compounds, the following outlines the likely experimental workflows.

Glucokinase Activation Assay (EC50 Determination)

A common method for determining the EC50 of a glucokinase activator is a coupled-enzyme assay.

Methodology Outline:

-

Compound Plating: Serial dilutions of this compound are prepared in a microplate.

-

Enzyme and Cofactor Addition: A solution containing recombinant human glucokinase and a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), along with NADP+, is added to each well.

-

Reaction Initiation: The reaction is initiated by the addition of a solution containing glucose and ATP.

-

Kinetic Measurement: The rate of NADPH production, which is proportional to glucokinase activity, is measured by monitoring the increase in fluorescence over time.

-

Data Analysis: The data is fitted to a dose-response curve to determine the EC50 value.

INS-1E Cell Glucose Metabolism Assay

This assay assesses the effect of this compound on glucose metabolism in a pancreatic β-cell line.

Methodology Outline:

-

Cell Culture: INS-1E cells are cultured to a suitable confluency.

-

Glucose Starvation: Cells are pre-incubated in a glucose-free medium.

-

Treatment: Cells are then incubated with varying concentrations of this compound in the presence of radiolabeled glucose (e.g., [3H]-glucose).

-

Metabolism Measurement: The rate of glycolysis is determined by measuring the amount of tritiated water ([3H]H₂O) produced.

-

Data Analysis: The results are used to determine the EC50 for the stimulation of glucose metabolism.

Conclusion

This compound is a potent glucokinase activator with a well-defined mechanism of action that targets key aspects of glucose homeostasis in both the pancreas and the liver. Preclinical and clinical data have demonstrated its efficacy in enhancing glucose metabolism and lowering blood glucose levels. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel glucokinase activators. As research progresses, a deeper understanding of its long-term efficacy and safety profile will be crucial for its potential role in the management of type 2 diabetes.

References

- 1. Newer perspective on the coupling between glucose-mediated signaling and β-cell functionality [jstage.jst.go.jp]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis [frontiersin.org]

- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

The Discovery and Development of Globalagliatin (LY2608204): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globalagliatin (LY2608204), a potent, orally active, small-molecule glucokinase (GK) activator, represents a significant therapeutic approach for the management of type 2 diabetes mellitus (T2DM). By targeting glucokinase, a key enzyme in glucose homeostasis, this compound dually enhances glucose-stimulated insulin secretion from pancreatic β-cells and promotes glucose uptake and glycogen synthesis in the liver. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Introduction: The Rationale for Glucokinase Activation

Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in the body, playing a pivotal role in maintaining glucose homeostasis.[1] In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn triggers insulin secretion. In hepatocytes, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output.[2] In individuals with T2DM, the activity of glucokinase is often impaired, contributing to hyperglycemia. Glucokinase activators (GKAs) are a class of therapeutic agents designed to allosterically activate GK, thereby restoring its function and improving glycemic control.[3][4]

Discovery and Preclinical Development of this compound (LY2608204)

This compound was developed as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[1] It emerged from research efforts focused on identifying small molecules that could enhance the catalytic activity of GK in a glucose-dependent manner, aiming to minimize the risk of hypoglycemia.

In Vitro Efficacy

Preclinical studies demonstrated the potent and selective activity of this compound.

-

Glucokinase Activation: this compound is a potent activator of the glucokinase enzyme, with a reported EC50 of 42 nM.[5]

-

Cellular Glucose Metabolism: In the rat insulinoma INS-1E cell line, a model for pancreatic β-cells, this compound stimulated glucose metabolism with an EC50 of 579 nM.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the activation of glucokinase in two key metabolic tissues: the pancreas and the liver.

Pancreatic β-Cell Signaling Pathway

In pancreatic β-cells, the activation of glucokinase by this compound initiates a cascade of events leading to increased insulin secretion.

Hepatic Signaling Pathway

In hepatocytes, this compound-mediated glucokinase activation enhances glucose uptake and promotes its storage as glycogen.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). A key partnership for its development in China was formed between Eli Lilly and Company and Yabao Pharmaceutical Group.[6]

Phase I Clinical Trials

Multiple Phase I studies have been completed, including in healthy subjects and patients with T2DM.[2] These studies demonstrated that this compound was generally well-tolerated and showed a clear antihyperglycemic effect.[1][2]

A randomized, open-label, two-cycle, two-crossover, single-dose Phase I trial in 24 healthy Chinese volunteers assessed the effect of a high-fat meal on the pharmacokinetics of an 80 mg oral dose of this compound.[7]

Table 1: Pharmacokinetic Parameters of this compound (80 mg) in Healthy Chinese Volunteers [7]

| Parameter | Fasting | High-Fat Meal | Geometric Mean Ratio (High-Fat/Fasting) [90% CI] |

| Cmax (ng/mL) | - | - | 124.81% [109.97–141.65] |

| AUCt (ng·h/mL) | - | - | 135.24% [124.24–147.20] |

| AUC∞ (ng·h/mL) | - | - | 135.42% [124.42–147.39] |

| Tmax (h, median) | 4.98 | 5.93 | - |

A Phase Ib, randomized, 28-day, ascending dose study (NCT03414892) was conducted in 24 Chinese patients with T2DM.[8][9] The study was divided into two stages with escalating doses.

Table 2: Pharmacokinetic Parameters of this compound in Chinese T2DM Patients (Phase Ib) [9]

| Stage | Dose Range (mg, once daily) | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) |

| I (Low-dose) | 20–120 | 7.76 to 138.13 | 106.13 to 2461.95 |

| II (High-dose) | 80–320 | 29.36 to 471.50 | 369.71 to 9218.38 |

Table 3: Pharmacodynamic Effects of High-Dose this compound vs. Placebo in Chinese T2DM Patients (Phase Ib) [9]

| Parameter | Least-Squares Mean Change from Baseline (95% CI) | P-value |

| Fasting Plasma Glucose (FPG) | -4.08 mmol/L (-5.05 to -3.12) | < 0.01 |

| 24-h Glucose AUC | -103.93 mmol/L (-135.80 to -72.06) | < 0.01 |

| Glycated Albumin | -4.71% (-6.91 to -2.51) | < 0.01 |

Phase II Clinical Trials

Two Phase II proof-of-concept trials have been completed.[2] One was a 12-week, randomized, double-blind, active-controlled (glimepiride) study of LY2608204 as monotherapy or in combination with metformin in patients with T2DM.[2] Another was a 16-week, placebo-controlled trial to assess the efficacy and tolerability of various doses of SY-004 in patients with T2DM.[2]

A Phase II trial (NCT01247363) evaluated the safety and tolerability of increasing doses of LY2608204 (160 mg to 400 mg once daily) over 28 days in 20 patients with T2DM. The results indicated a good hypoglycemic effect without serious adverse events.[10]

Experimental Protocols

Glucokinase Enzymatic Activity Assay (General Protocol)

This is a representative protocol for a coupled enzymatic assay to determine glucokinase activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells (General Protocol)

This protocol outlines the steps to measure the effect of a compound on insulin secretion from a pancreatic β-cell line.

-

Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.

-

Seeding: Cells are seeded into 24-well plates and grown to a desired confluency.

-

Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.

-

Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing:

-

Low glucose (e.g., 2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

High glucose plus varying concentrations of this compound.

-

-

Incubation: Plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: The supernatant from each well is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion in response to this compound is compared to the high-glucose control.

Phase Ib Clinical Trial (NCT03414892) Methodology Overview

This was a randomized, single-center, double-blind, placebo-controlled, multiple-ascending dose study.[3][8]

-

Participants: 24 patients with T2DM.

-

Design: Two stages of dose escalation.

-

Stage I (Low-dose): Weekly ascending doses of 20, 40, 80, and 120 mg of this compound or placebo.

-

Stage II (High-dose): Weekly ascending doses of 80, 160, 240, and 320 mg of this compound or placebo.

-

-

Duration: 28 days of treatment.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

-

Pharmacodynamic Assessments: Measurements included fasting plasma glucose (FPG), 24-hour glucose profiles, and glycated albumin.

-

Safety Assessments: Monitoring of adverse events, including hypoglycemia and hypertriglyceridemia, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound (LY2608204) has demonstrated a promising profile as a dual-acting glucokinase activator for the treatment of type 2 diabetes. Its mechanism of action, targeting both pancreatic β-cells and the liver, addresses key pathophysiological defects of the disease. Preclinical and early-phase clinical studies have established its efficacy in improving glycemic control with a generally favorable safety and tolerability profile. Further late-stage clinical development will be crucial to fully elucidate its long-term efficacy and safety and its potential role in the management of T2DM.

References

- 1. assaygenie.com [assaygenie.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. siriusgenomics.com [siriusgenomics.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Technical Deep Dive into the Allosteric Activation of Glucokinase by Globalagliatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and a crucial facilitator of glucose uptake and glycogen synthesis in the liver. Its unique kinetic properties, including a sigmoidal response to glucose, make it a prime target for therapeutic intervention in type 2 diabetes (T2D). Globalagliatin (formerly LY2608204/SY-004) is a potent, orally active allosteric activator of glucokinase that has been investigated for its potential to improve glycemic control in individuals with T2D. This technical guide provides a comprehensive overview of the allosteric activation of glucokinase by this compound, detailing its mechanism of action, kinetic effects, and the experimental protocols used for its characterization.

Mechanism of Allosteric Activation

Glucokinase activators (GKAs) like this compound function by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding (active) site. This binding event induces a conformational change in the enzyme, enhancing its catalytic activity. This allosteric activation is non-essential, meaning the enzyme can still function without the activator, but the activator significantly potentiates its response to glucose.

The binding of this compound to the allosteric site is thought to stabilize a more active conformation of glucokinase, which has a higher affinity for glucose. This leads to a leftward shift in the glucose-response curve, meaning the enzyme is more active at lower glucose concentrations. This enhanced activity at physiological and supraphysiological glucose levels is the basis for the glucose-lowering effects of this compound.

dot

Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.

Quantitative Analysis of Glucokinase Activation by this compound

The potency and efficacy of this compound as a glucokinase activator have been characterized through in vitro enzymatic assays.

| Parameter | Value | Description |

| EC50 | 42 nM[1][2] | The half-maximal effective concentration of this compound required to activate glucokinase. |

| Cellular EC50 | 579 nM[1] | The half-maximal effective concentration for stimulating glucose metabolism in rat insulinoma INS1-E cells. |

Note: Specific data on the effect of this compound on Vmax, Km, S0.5, and the Hill coefficient of glucokinase are not publicly available in the reviewed literature. The general effect of full glucokinase activators is to increase Vmax and decrease S0.5 (and Km) for glucose.

Pharmacokinetics of this compound

Clinical studies have provided valuable insights into the pharmacokinetic profile of this compound in humans.

Single Ascending Dose Study in Healthy Chinese Adults [3]

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| 20 mg | - | ~2-5 | 37.6 - 49.9 |

| 40 mg | - | ~2-5 | 37.6 - 49.9 |

| 80 mg | - | ~2-5 | 37.6 - 49.9 |

| 120 mg | - | ~2-5 | 37.6 - 49.9 |

28-Day Ascending Dose Study in Chinese Patients with T2D [4]

| Dose Stage | Dose Range | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) |

| Stage I (Low-dose) | 20-120 mg | 7.76 to 138.13 | 106.13 to 2461.95 |

| Stage II (High-dose) | 80-320 mg | 29.36 to 471.50 | 369.71 to 9218.38 |

Effect of a High-Fat Meal on Pharmacokinetics (80 mg dose)

| Condition | Cmax (ng/mL) | AUCt (h·ng/mL) | AUC∞ (h·ng/mL) |

| Fasting | 22.35 ± 7.02 | 725.74 ± 303.04 | 774.07 ± 343.89 |

| High-Fat Meal | 28.95 ± 12.60 | 964.84 ± 333.99 | 1031.28 ± 392.80 |

Experimental Protocols

In Vitro Glucokinase Activity Assay (General Protocol)

This protocol describes a general method for determining the activity of glucokinase in the presence of an activator like this compound. The assay is typically performed in a 96-well plate format and measures the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Globalagliatin's Impact on Hepatic Glucose Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globalagliatin (SY-004) is a dual-acting glucokinase activator (GKA) that has demonstrated potential in the management of type 2 diabetes by influencing hepatic glucose metabolism.[1][2] As an activator of glucokinase (GK), a key enzyme in glucose homeostasis, this compound is designed to enhance glucose uptake and glycogen synthesis in the liver, while simultaneously suppressing hepatic glucose production. This technical guide synthesizes the available clinical data and the established mechanisms of glucokinase activators to provide a comprehensive overview of this compound's effect on hepatic glucose production. Due to the limited public availability of specific preclinical in vitro and in vivo data for this compound, this document leverages data from its clinical trials and the broader class of GKAs to elucidate its hepatic mechanism of action.

Introduction

The liver plays a central role in maintaining glucose homeostasis through a balance of glucose uptake, storage as glycogen, and endogenous glucose production (gluconeogenesis and glycogenolysis). In type 2 diabetes, dysregulation of this process, characterized by excessive hepatic glucose output, is a major contributor to hyperglycemia.[1] Glucokinase (GK) acts as a glucose sensor in hepatocytes, and its activation is a critical step in postprandial glucose disposal.[3] Glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby increasing its affinity for glucose and enhancing its enzymatic activity.[4] this compound is a GKA that targets both pancreatic and hepatic glucokinase, aiming to improve glycemic control through a dual mechanism of action.[2]

Mechanism of Action in the Liver

The primary effect of this compound on hepatic glucose production is mediated through the activation of glucokinase. By binding to an allosteric site on the GK enzyme, this compound increases its catalytic activity, leading to a cascade of events that collectively reduce the net hepatic glucose output.[4]

The activation of hepatic glucokinase by this compound is expected to:

-

Increase Glycolysis: Enhanced GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate (G6P). This increase in G6P fuels the glycolytic pathway, leading to the production of pyruvate and subsequently acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production.

-

Promote Glycogen Synthesis: The accumulation of G6P allosterically activates glycogen synthase, the key enzyme responsible for converting glucose into glycogen for storage. This leads to increased hepatic glycogen deposition, a crucial mechanism for clearing glucose from the circulation.[5]

-

Inhibit Gluconeogenesis: By increasing the rate of glycolysis and the overall flux of glucose through the liver, GK activation indirectly suppresses gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors.[5] The precise molecular mechanisms likely involve the regulation of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

Signaling Pathways

While specific signaling pathways for this compound in hepatocytes have not been detailed in publicly available literature, the general mechanism of glucokinase activators involves the modulation of key metabolic signaling networks.

Caption: General signaling pathway of glucokinase activators in hepatocytes.

Quantitative Data from Clinical Trials

A Phase Ib, randomized, 28-day ascending dose study in Chinese patients with type 2 diabetes provides the most direct evidence of this compound's pharmacodynamic effects on glucose metabolism.[6]

| Parameter | Dosage | Change from Baseline (this compound) | Change from Baseline (Placebo) | p-value |

| Fasting Plasma Glucose (FPG) | High-dose (80-320 mg) | -2.1 mmol/L | +0.2 mmol/L | <0.01 |

| 2-hour Postprandial Glucose (2h-PPG) | High-dose (80-320 mg) | -4.1 mmol/L | -0.3 mmol/L | <0.01 |

| 24-hour Mean Glucose | High-dose (80-320 mg) | -2.5 mmol/L | -0.1 mmol/L | <0.01 |

Table 1: Pharmacodynamic Effects of this compound on Plasma Glucose in Patients with Type 2 Diabetes. [6]

Experimental Protocols

While specific preclinical experimental protocols for this compound are not publicly available, the following outlines the general methodologies employed to assess the effect of glucokinase activators on hepatic glucose production.

In Vitro Assays

-

Primary Human Hepatocyte Culture: Primary human hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism.[7]

-

Objective: To directly measure the effect of the compound on glucose production and glycogen synthesis in a human-relevant system.

-

General Protocol:

-

Isolate primary human hepatocytes from donor tissue.

-

Culture hepatocytes in appropriate media.

-

Treat hepatocytes with varying concentrations of the glucokinase activator.

-

Measure glucose output into the media to assess gluconeogenesis.

-

Measure the incorporation of radiolabeled glucose into glycogen to assess glycogen synthesis.

-

-

-

Glucokinase Activation Assay:

-

Objective: To determine the direct effect of the compound on the enzymatic activity of glucokinase.

-

General Protocol:

-

Purify recombinant human glucokinase.

-

In a cell-free system, incubate the enzyme with its substrates (glucose and ATP) in the presence of varying concentrations of the glucokinase activator.

-

Measure the rate of glucose-6-phosphate production, typically using a coupled spectrophotometric assay.

-

-

In Vivo Animal Models

-

Diet-Induced Obese (DIO) Mice: This model is commonly used to study type 2 diabetes as it mimics the metabolic abnormalities observed in humans.[8]

-

Objective: To evaluate the in vivo efficacy of the compound on hepatic glucose production and overall glycemic control.

-

General Protocol:

-

Induce obesity and insulin resistance in mice by feeding a high-fat diet.

-

Administer the glucokinase activator orally or via injection over a specified period.

-

Perform oral glucose tolerance tests (OGTTs) and insulin tolerance tests (ITTs) to assess glucose homeostasis.

-

At the end of the study, collect liver tissue to measure glycogen content and the expression of genes involved in gluconeogenesis and glycogen synthesis.

-

-

Caption: Workflow for a Phase Ib Clinical Trial of this compound.[6]

Conclusion

This compound, as a glucokinase activator, holds promise for the treatment of type 2 diabetes by directly addressing the pathophysiological defect of excessive hepatic glucose production. Clinical trial data demonstrates its efficacy in improving glycemic control. While specific preclinical data on its direct hepatic effects are not widely available, the established mechanism of action for the GKA class provides a strong rationale for its observed clinical benefits. Further research, including the publication of detailed preclinical studies, will be crucial for a more complete understanding of this compound's molecular interactions within the hepatocyte and its full therapeutic potential.

References

- 1. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

Globalagliatin: A Deep Dive into its Impact on Glucose-Stimulated Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Globalagliatin (also known as SY-004 or LY2608204) is an investigational oral glucokinase (GK) activator being developed for the treatment of type 2 diabetes mellitus (T2DM).[1] As a small molecule that allosterically activates glucokinase, this compound targets a key enzyme in glucose homeostasis, thereby enhancing glucose-stimulated insulin secretion (GSIS) and influencing hepatic glucose metabolism.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on GSIS.

Core Mechanism of Action: Glucokinase Activation

Glucokinase plays a pivotal role as a glucose sensor in pancreatic β-cells and as a regulator of glucose metabolism in hepatocytes.[4][5][6] In pancreatic β-cells, GK activity is the rate-limiting step for glucose metabolism, which in turn governs insulin secretion. By binding to an allosteric site on the GK enzyme, this compound increases its affinity for glucose. This sensitizes the β-cells to ambient glucose levels, effectively lowering the threshold for GSIS.[3][7] This dual action in both the pancreas and liver positions this compound as a promising therapeutic agent for restoring glucose homeostasis in individuals with T2DM.[5][8]

dot

Caption: this compound's mechanism in pancreatic β-cells.

Quantitative Efficacy of this compound

Clinical studies have demonstrated the glucose-lowering effects of this compound. A Phase Ib, 28-day ascending dose study in Chinese patients with T2DM provided key insights into its pharmacodynamic effects.

| Parameter | Treatment Group | Least-Squares Mean Change from Baseline (95% CI) | P-value |

| Fasting Plasma Glucose (FPG) | High-Dose this compound | -4.08 mmol/L (-5.05 to -3.12) | < 0.01 |

| 24-hour Glucose Area Under the Curve (AUC) | High-Dose this compound | -103.93 mmol/L*h (-135.80 to -72.06) | < 0.01 |

| Glycated Albumin | High-Dose this compound | -4.71% (-6.91 to -2.51) | < 0.01 |

| Data from a 28-day study in Chinese patients with Type 2 Diabetes.[9] |

Furthermore, high-dose this compound was found to significantly increase the Matsuda index, indicating improved insulin resistance.[9]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in healthy volunteers and patients with T2DM.

| Dose Group | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |

| Stage I (20-120 mg) | 7.76 to 138.13 | 106.13 to 2461.95 |

| Stage II (80-320 mg) | 29.36 to 471.50 | 369.71 to 9218.38 |

| Data from a Phase Ib study in Chinese patients with Type 2 Diabetes.[9] |

A study on the effect of a high-fat meal on this compound's pharmacokinetics in healthy Chinese volunteers revealed that a high-fat meal increased Cmax by 24.8% and AUC by approximately 35%.[3]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the efficacy and mechanism of this compound.

Hyperglycemic Clamp Study

Objective: To assess β-cell function and insulin secretion in response to a standardized glucose challenge.

Protocol:

-

Participants are fasted overnight.

-

An intravenous catheter is inserted for blood sampling and another for glucose infusion.

-

A priming dose of glucose is administered to rapidly raise blood glucose to a target level (e.g., 12 mmol/L).[7]

-

Blood glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain the hyperglycemic state for a specified duration (e.g., 2 hours).[7]

-

Blood samples are collected at baseline and at regular intervals throughout the clamp to measure plasma glucose, insulin, and C-peptide concentrations.[7]

-

Insulin secretion rates (ISRs) and β-cell glucose sensitivity (βCGS) are calculated from the glucose, insulin, and C-peptide data.[7]

dot

Caption: Workflow of a hyperglycemic clamp study.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency of this compound in activating the glucokinase enzyme.

Protocol:

-

Recombinant human glucokinase is expressed and purified.

-

The enzymatic activity of GK is measured using an NADP+/NADPH-coupled assay with glucose-6-phosphate dehydrogenase as the secondary reaction.[10]

-

The assay is performed in multi-well plates.

-

Varying concentrations of this compound are added to the reaction mixture containing a fixed concentration of glucose.

-

The rate of NADPH formation, which is proportional to GK activity, is measured spectrophotometrically.

-

The EC50, the concentration of the drug that produces a half-maximal response, is calculated to determine the potency of this compound.[10][11]

dot

Caption: Workflow for an in vitro glucokinase activation assay.

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated.[8][9] The most common adverse events associated with glucokinase activators as a class include a higher risk of mild adverse events, hyperlipidemia, and hyperuricemia.[6] Some studies have noted that this compound may be associated with bradycardia.[6]

Conclusion

This compound represents a targeted therapeutic approach for T2DM by directly addressing the impaired glucose sensing of pancreatic β-cells. Its mechanism as a glucokinase activator leads to enhanced glucose-stimulated insulin secretion in a glucose-dependent manner. The quantitative data from clinical trials support its efficacy in improving glycemic control. Further research and larger clinical trials will continue to delineate its long-term safety and efficacy profile in the management of type 2 diabetes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocol for Dissolving Globalagliatin for In Vivo Studies

Abstract